molecular formula C23H21NO4 B2985998 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid CAS No. 2137617-35-5

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid

Cat. No.: B2985998
CAS No.: 2137617-35-5
M. Wt: 375.424
InChI Key: UXOZOUXTITZOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid is a synthetic organic compound featuring a piperidine ring substituted with a propargyl (prop-2-ynoic acid) group and protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . The alkyne group in the prop-2-ynoic acid chain provides a reactive handle for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in bioconjugation and drug discovery .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOZOUXTITZOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137617-35-5
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid (often abbreviated as Fmoc-D-Pip-OH) is a derivative of piperidine that has garnered interest in various biological and medicinal chemistry applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The molecular formula of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid is C23H25NO4C_{23}H_{25}NO_4, with a molecular weight of approximately 375.45 g/mol. The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which enhances its solubility and stability in biological systems.

Chemical Structure

The chemical structure can be represented as follows:

C1CCN C C1 C O O C O OCC2C3 CC CC C3C4 CC CC C24\text{C1CCN C C1 C O O C O OCC2C3 CC CC C3C4 CC CC C24}

Research indicates that compounds similar to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid exhibit several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
  • Neuroprotective Effects : The fluorenylmethoxycarbonyl group may contribute to neuroprotective effects by stabilizing proteins involved in neuronal survival and function .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

A study conducted on the antitumor effects of similar piperidine derivatives revealed that they significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis via mitochondrial dysfunction, leading to increased levels of reactive oxygen species (ROS) .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via ROS accumulation
PC3 (Prostate Cancer)15.0Mitochondrial pathway activation

Neuroprotective Effects

Another study highlighted the neuroprotective properties of Fmoc-D-Pip-OH in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, likely due to its ability to stabilize mitochondrial membranes and reduce oxidative damage .

Antimicrobial Activity

Research on the antimicrobial efficacy of related compounds showed promising results against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, indicating a broad-spectrum antimicrobial potential .

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on functional groups, reactivity, and applications:

3-(1-Fmoc-piperidin-4-yl)propanoic Acid (CAS 154938-68-8)

  • Structure: Saturated propanoic acid chain.
  • Molecular Formula: C₂₃H₂₅NO₄; MW: 379.46 g/mol .
  • Key Differences :
    • Lacks the alkyne group, reducing reactivity for click chemistry.
    • Higher conformational flexibility due to the single-bonded chain.
  • Applications : Used as a building block for piperidine-containing pharmaceuticals, such as anticancer agents .
  • Safety: Limited toxicity data; standard precautions for organic reagents apply .

3-(1-Fmoc-piperidin-4-yl)-3,3-difluoropropanoic Acid

  • Structure: Difluorinated propanoic acid chain.
  • Molecular Formula: C₂₃H₂₃F₂NO₄; MW: 435.43 g/mol .
  • Key Differences :
    • Fluorine atoms enhance metabolic stability and electronegativity.
    • Reduced susceptibility to oxidative degradation compared to alkynes.
  • Applications: Potential use in fluorinated drug candidates targeting enzymes or receptors sensitive to electronic effects .

3-(1-Fmoc-piperidin-4-yl)-2-hydroxypropanoic Acid (CAS 2913414-42-1)

  • Structure: Hydroxyl group on the propanoic acid chain.
  • Molecular Formula: C₂₃H₂₅NO₅; MW: 395.45 g/mol .
  • Key Differences :
    • Hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and membrane permeability.
    • Less reactive than the alkyne-containing target compound.
  • Applications : Suitable for synthesizing polar derivatives or prodrugs .

3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}prop-2-ynoic Acid (CAS 2172597-24-7)

  • Structure : Pyrrolidine ring (5-membered) with a Boc-protecting group.
  • Key Differences :
    • Pyrrolidine introduces ring strain and altered conformational flexibility compared to piperidine.
    • Boc group is acid-labile, offering orthogonal protection strategies to Fmoc .
  • Applications : Useful in peptide synthesis where Boc deprotection is required .

2-[1-(Fmoc-piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid (CAS 2137862-31-6)

  • Structure : Oxazole ring conjugated to the piperidine-Fmoc core.
  • Molecular Formula : C₂₄H₂₂N₂O₅; MW : 418.44 g/mol .
  • Carboxylic acid group’s acidity may differ due to electron-withdrawing effects of the oxazole.
  • Applications : Candidate for kinase inhibitors or heterocyclic drug scaffolds .

Q & A

Q. How stable is the compound under varying pH and temperature conditions?

  • Stability Profile :
  • Acidic Conditions (pH < 3) : Rapid Fmoc cleavage; avoid prolonged exposure .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C .
  • Storage : Lyophilize and store at -20°C under N₂ to prevent hydrolysis .

Contradictions & Gaps in Evidence

  • Ecotoxicity : Limited data on environmental impact (e.g., biodegradability, bioaccumulation) .
  • Long-Term Stability : No studies on >6-month storage stability; empirical validation recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.